5-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(3-nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N6O2S/c10-9-13-12-7(18-9)6-8(15(16)17)14-4-2-1-3-5(14)11-6/h1-4H,(H2,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIOGVHDAWOODV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C3=NN=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40810988 | |
| Record name | 5-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40810988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62195-13-5 | |
| Record name | 5-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40810988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones to form the imidazo[1,2-a]pyridine core . This intermediate can then be further functionalized to introduce the nitro group and the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitroimidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For oxidation reactions.
Nucleophiles: For substitution reactions.
Catalysts: Such as copper(I) iodide for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core .
Scientific Research Applications
Medicinal Chemistry
5-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine has shown promise in several therapeutic areas:
- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent against various pathogens. Studies suggest that it may inhibit bacterial growth and possess antiviral properties.
- Antileishmanial Activity : Research indicates that this compound can inhibit key metabolic enzymes in Leishmania species, making it a candidate for treating leishmaniasis.
- Antituberculosis Activity : Preliminary studies have shown that it may exhibit activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Chemical Synthesis
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable in developing new pharmaceutical agents.
Material Science
The compound is also explored in material science for developing new materials with specific electronic and optical properties. Its unique structure may lead to innovations in organic electronics and photonic devices.
Table: Comparison of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | |
| Antileishmanial | Inhibits Leishmania enzymes | |
| Antituberculosis | Active against Mycobacterium tuberculosis |
Case Study 1: Antimicrobial Properties
A study published in Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of the compound against common pathogens. Results indicated significant inhibition rates compared to standard antibiotics.
Case Study 2: Antileishmanial Efficacy
Research conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited Leishmania donovani growth in vitro. The study highlighted its potential as a lead compound for developing new treatments for leishmaniasis.
Case Study 3: Synthesis and Characterization
A recent synthesis report detailed the successful preparation of the compound using microwave-assisted methods, achieving high yields and purity. This approach may facilitate further research into its applications.
Mechanism of Action
The mechanism of action of 5-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to the inhibition of key enzymes in the parasite’s metabolic pathways . The compound’s nitro group can undergo bioreduction, leading to the formation of reactive intermediates that disrupt cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,3,4-Thiadiazol-2-amine Derivatives
The following table summarizes key structural analogues and their properties:
Key Observations
- Electron-Withdrawing Groups : The nitro group in the target compound enhances bioactivity compared to methyl or furan substituents, as seen in anti-inflammatory derivatives .
- Heterocyclic Hybrids : Compounds like 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine show anticancer activity, suggesting the pyridinyl group improves cellular uptake or target binding .
- Antimicrobial vs. Anti-inflammatory : Nitrofuran-substituted thiadiazoles (e.g., from ) prioritize antimicrobial effects, while nitroimidazo derivatives (e.g., ) favor anti-inflammatory action.
Functional Analogues with Imidazo[1,2-a]pyridine Moieties
- 6-Chloro-3-nitroimidazo[1,2-a]pyridine Derivatives : These compounds exhibit antiparasitic activity, highlighting the role of nitro groups in redox-mediated mechanisms .
- 2-Methyl-N-((3,4-dimethoxypyridin-2-yl)methyl)-1H-benzimidazol-5-amine : Demonstrates 72% anti-inflammatory efficacy in edema models, comparable to diclofenac, but lacks the thiadiazole scaffold .
Physicochemical Comparison
| Property | Target Compound | 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine | 5-(Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine |
|---|---|---|---|
| Molecular Weight | ~318 g/mol | ~220 g/mol | ~280 g/mol |
| Solubility | Low (due to nitro group) | Moderate (polar pyridinyl group) | Low (hydrophobic nitrofuran) |
| LogP | ~2.5 (predicted) | ~1.8 | ~2.2 |
Biological Activity
5-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article discusses the biological activity of this compound, focusing on its antimicrobial, antileishmanial, and antituberculosis properties, as well as its mechanisms of action and potential applications.
Chemical Structure and Properties
The compound features a unique combination of a nitroimidazo[1,2-a]pyridine moiety and a thiadiazole ring. This structural combination enhances its biological properties and allows for interactions with various molecular targets.
| Property | Details |
|---|---|
| CAS Number | 62195-13-5 |
| Molecular Weight | 262.248 g/mol |
| Chemical Formula | C₁₃H₉N₅O₂S |
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant antimicrobial properties. A study reported that compounds containing the thiadiazole moiety showed promising activity against various Gram-positive and Gram-negative bacterial strains.
Minimum Inhibitory Concentration (MIC) Values:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 32.6 | Staphylococcus aureus |
| Other 1,3,4-thiadiazole derivatives | 62.5 | Escherichia coli |
These findings suggest that the compound's structure allows it to effectively inhibit bacterial growth.
Antileishmanial Activity
The compound has been evaluated for its antileishmanial properties. The mechanism is believed to involve the inhibition of key enzymes in the metabolic pathways of Leishmania parasites. In vitro studies have demonstrated that it significantly reduces the viability of promastigote forms of Leishmania infantum.
In Vitro Results:
| Compound | Effectiveness | Tested Form |
|---|---|---|
| This compound | High efficacy | Promastigote |
Antituberculosis Activity
The compound has also shown potential as an antituberculosis agent. Its mechanism involves targeting specific pathways in Mycobacterium tuberculosis, leading to reduced bacterial replication.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits enzymes critical for pathogen survival.
- Cell Membrane Disruption: It may alter the integrity of microbial cell membranes.
- Reactive Oxygen Species (ROS) Generation: The nitro group can generate ROS upon reduction within microbial cells.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various biological assays:
- A study demonstrated that derivatives with a similar structure exhibited lower MIC values than standard antibiotics like itraconazole.
- Another research indicated that modifications in the thiadiazole ring can enhance biological activity against resistant strains of bacteria.
Q & A
Q. What are the established synthetic routes for 5-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine?
The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting a nitroimidazo[1,2-a]pyridine precursor with thiosemicarbazide under acidic conditions (e.g., concentrated H₂SO₄) or using POCl₃ as a cyclizing agent. For example, analogous thiadiazole derivatives are synthesized by heating carboxylic acid derivatives with thiosemicarbazide at 363 K for 6 hours, followed by recrystallization from ethanol or acetone . Microwave-assisted synthesis under diglyme solvent has also been reported for related imidazopyridine systems, improving reaction efficiency .
Q. How is the structural integrity of this compound validated experimentally?
Structural validation employs:
- Single-crystal X-ray diffraction (XRD): Determines bond lengths, dihedral angles (e.g., 178.26° between thiadiazole and pyridine rings), and hydrogen-bonding networks (N–H···N interactions) .
- Spectroscopy: ¹H/¹³C NMR confirms proton environments and carbon frameworks, while FTIR identifies functional groups like –NH₂ and nitro groups .
- Mass spectrometry: Validates molecular weight and fragmentation patterns .
Q. What solvents and catalysts are optimal for synthesizing thiadiazole-imidazopyridine hybrids?
Ethanol, DMF, and diglyme are common solvents. Cyclization often requires acidic catalysts (H₂SO₄) or dehydrating agents (POCl₃). For example, POCl₃-mediated reactions at 90°C yield thiadiazole derivatives with high purity . Catalyst-free synthesis in ethanol is feasible but may require extended reaction times .
Advanced Research Questions
Q. How do conformational differences in the thiadiazole ring affect bioactivity?
The anti-conformer (trans coplanar structure) is stabilized by intramolecular hydrogen bonding between the thiadiazole N atom and the ortho-H of the pyridine/imidazole ring. This conformation enhances π-π stacking and binding to biological targets, as shown in XRD studies of analogous compounds with dihedral angles >170° . Computational modeling (e.g., DFT) can predict how substituents on the nitroimidazole ring modulate planarity and interactions .
Q. What strategies resolve contradictions in reactivity under varying solvent conditions?
Contradictions arise in non-polar vs. polar solvents. For instance, ethanol promotes hydrogen bonding but may slow cyclization, whereas DMF accelerates reactions but complicates purification. Systematic screening (e.g., Table-1 in ) reveals that polar aprotic solvents like diglyme, combined with microwave irradiation, enhance reaction rates and yields for nitroimidazole-thiadiazole hybrids .
Q. How can structural heterogeneity in crystal packing impact material properties?
XRD data shows that asymmetric units (e.g., molecules A and B in ) exhibit divergent dihedral angles (18.2° vs. 30.3°), leading to distinct supramolecular architectures via N–H···N bonds. This heterogeneity may influence solubility, melting points, and cocrystal formation, necessitating Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What methodologies assess the compound’s potential as a phosphodiesterase (PDE) inhibitor?
- Molecular docking: Targets PDE active sites using software like AutoDock, focusing on nitroimidazole’s electron-deficient aromatic system and thiadiazole’s hydrogen-bonding capacity .
- In vitro assays: Measure IC₅₀ values via fluorescence-based enzymatic assays (e.g., cAMP/cGMP hydrolysis inhibition) .
- SAR studies: Modify the nitro group position or thiadiazole substituents to optimize binding affinity .
Methodological Notes
- Synthesis Optimization: Prioritize microwave-assisted methods for reduced reaction times and higher yields .
- Data Interpretation: Use Mercury software for XRD analysis to visualize hydrogen-bonding networks and conformational stability .
- Contradiction Mitigation: Cross-validate NMR and XRD data to resolve ambiguities in tautomeric forms or proton assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
